molecular formula C16H21N3O4 B12879212 (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoate

(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoate

Cat. No.: B12879212
M. Wt: 319.36 g/mol
InChI Key: LNPVGRPYBIASDL-GFCCVEGCSA-N
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Description

®-Methyl 2-((tert-butoxycarbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoate is a synthetic organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a pyrrolopyridine moiety, and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-((tert-butoxycarbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoate typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

    Formation of the Pyrrolopyridine Moiety: The pyrrolopyridine ring system is constructed through a series of cyclization reactions involving appropriate precursors.

    Esterification: The carboxylic acid group is esterified using methanol and a suitable catalyst, such as sulfuric acid or a coupling reagent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, large-scale reactors, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 2-((tert-butoxycarbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoate can undergo various chemical reactions, including:

    Deprotection: Removal of the Boc protecting group using acidic conditions (e.g., trifluoroacetic acid).

    Hydrolysis: Conversion of the ester group to a carboxylic acid using aqueous base (e.g., sodium hydroxide).

    Substitution: Nucleophilic substitution reactions at the pyrrolopyridine ring.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

    Hydrolysis: Sodium hydroxide (NaOH) in water or methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Deprotection: The free amine derivative.

    Hydrolysis: The corresponding carboxylic acid.

    Substitution: Various substituted pyrrolopyridine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, ®-Methyl 2-((tert-butoxycarbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoate serves as a building block for the construction of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of pharmaceuticals and other bioactive compounds.

Biology and Medicine

This compound may be used in the development of new drugs, particularly those targeting specific enzymes or receptors. Its structural features could be optimized to enhance binding affinity and selectivity, leading to potential therapeutic agents for various diseases.

Industry

In the industrial sector, this compound could be utilized in the production of specialty chemicals, agrochemicals, and materials science applications. Its versatility in chemical reactions makes it a useful intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of ®-Methyl 2-((tert-butoxycarbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pyrrolopyridine moiety could play a crucial role in binding to these targets, while the Boc-protected amino group and ester functionality may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    ®-Methyl 2-((tert-butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanoate: Similar structure with an indole ring instead of a pyrrolopyridine ring.

    ®-Methyl 2-((tert-butoxycarbonyl)amino)-3-(1H-pyrrolo[3,2-b]pyridin-5-yl)propanoate: Similar structure with a different pyrrolopyridine isomer.

Uniqueness

The uniqueness of ®-Methyl 2-((tert-butoxycarbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoate lies in its specific combination of functional groups and ring systems. This unique structure may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C16H21N3O4

Molecular Weight

319.36 g/mol

IUPAC Name

methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoate

InChI

InChI=1S/C16H21N3O4/c1-16(2,3)23-15(21)19-12(14(20)22-4)8-10-7-11-5-6-17-13(11)18-9-10/h5-7,9,12H,8H2,1-4H3,(H,17,18)(H,19,21)/t12-/m1/s1

InChI Key

LNPVGRPYBIASDL-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CN=C2C(=C1)C=CN2)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN=C2C(=C1)C=CN2)C(=O)OC

Origin of Product

United States

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